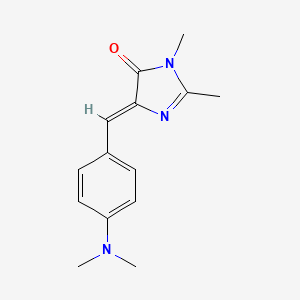
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2-dimethylimidazole. The reaction is usually carried out in a neutral medium, often using solvents like ethanol or methanol . The reaction conditions include moderate temperatures and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating various biochemical processes .
相似化合物的比较
Similar Compounds
- N-(4-(Dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine
- 4-[(4-Dimethylaminophenyl)-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
Uniqueness
4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,3-dimethylimidazol-4-one |
InChI |
InChI=1S/C14H17N3O/c1-10-15-13(14(18)17(10)4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3/b13-9- |
InChI 键 |
GHHGMZDWBJRQHV-LCYFTJDESA-N |
手性 SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1C |
规范 SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















